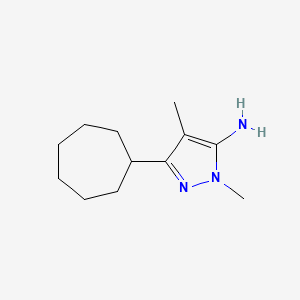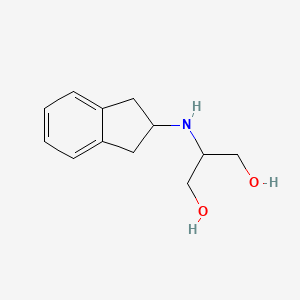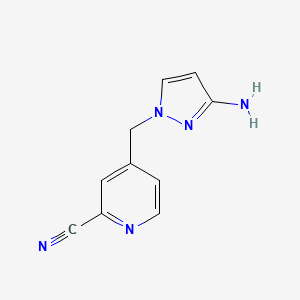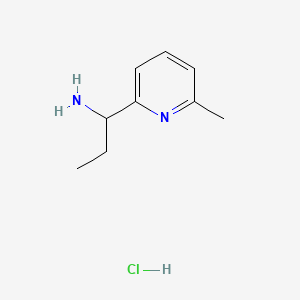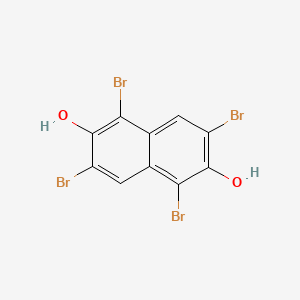
1,3,5,7-Tetrabromo-2,6-naphthalenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetrabromo-2,6-naphthalenediol is a brominated derivative of naphthalenediol, characterized by the presence of four bromine atoms at positions 1, 3, 5, and 7 on the naphthalene ring. This compound has the molecular formula C10H4Br4O2 and a molecular weight of 475.75 g/mol . It is known for its high melting point of 279-282°C and density of 2.569 g/cm³ .
Méthodes De Préparation
The synthesis of 1,3,5,7-Tetrabromo-2,6-naphthalenediol typically involves the bromination of 2,6-naphthalenediol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1,3,5,7-Tetrabromo-2,6-naphthalenediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated or debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a hydroxide ion can yield hydroxylated derivatives.
Applications De Recherche Scientifique
1,3,5,7-Tetrabromo-2,6-naphthalenediol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex brominated compounds.
Biology: The compound’s brominated structure makes it useful in studying halogenated organic compounds’ biological effects.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its activity against various biological targets.
Industry: It is used in the manufacture of flame retardants and other brominated materials.
Mécanisme D'action
The mechanism by which 1,3,5,7-Tetrabromo-2,6-naphthalenediol exerts its effects is primarily through its bromine atoms, which can participate in various chemical interactions. The bromine atoms can form halogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with molecular targets .
Comparaison Avec Des Composés Similaires
1,3,5,7-Tetrabromo-2,6-naphthalenediol can be compared with other brominated naphthalenediols, such as:
1,3,5,7-Tetrabromo-2,7-naphthalenediol: Similar structure but with different bromination pattern.
1,3,5,7-Tetrabromo-1,6-naphthalenediol: Another isomer with bromine atoms at different positions.
1,3,5,7-Tetrabromo-2,6-dihydroxynaphthalene: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.
Propriétés
Formule moléculaire |
C10H4Br4O2 |
|---|---|
Poids moléculaire |
475.75 g/mol |
Nom IUPAC |
1,3,5,7-tetrabromonaphthalene-2,6-diol |
InChI |
InChI=1S/C10H4Br4O2/c11-5-1-3-4(8(14)9(5)15)2-6(12)10(16)7(3)13/h1-2,15-16H |
Clé InChI |
ZQPBPAPLDFPASW-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1Br)O)Br)C=C(C(=C2Br)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




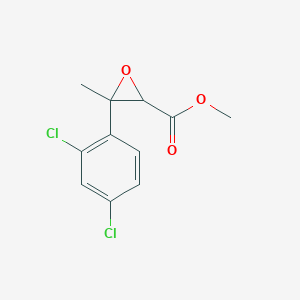
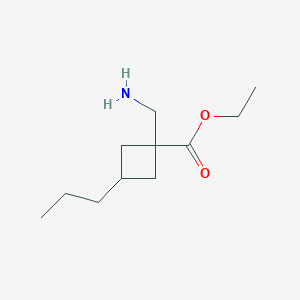


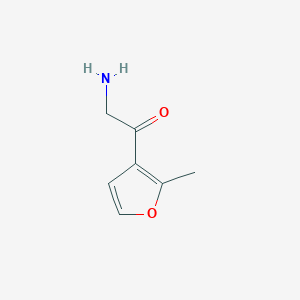
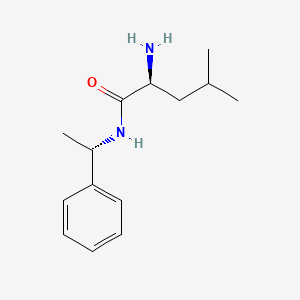
![2-Amino-3-(1h-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol](/img/structure/B13637786.png)
